molecular formula C17H21N3O B4519632 {4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol

{4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol

Cat. No.: B4519632
M. Wt: 283.37 g/mol
InChI Key: ANDBNRAXCMNQOP-UHFFFAOYSA-N
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Description

{4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]phenyl}methanol is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.168462302 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic N-Alkylation of Amines

  • The compound shows promise in the catalytic N-alkylation of amines with primary alcohols. A study demonstrated the selective N-methylation of piperidine, yielding N-methylpiperidine with high selectivity, indicating the compound's potential in chemical synthesis processes (Kamiguchi et al., 2007).

Reduction of Nitro Aromatic Compounds

  • The compound has been identified as effective in the reduction of nitro aromatic and heteroaromatic compounds. It operates in the presence of methyl acrylate as an aza-Michael acceptor, allowing the formation of β-amino esters in a one-pot process (Giomi et al., 2011).

Application in Anticonvulsant Drugs

  • A novel anticonvulsant drug candidate, Epimidin, incorporates a similar chemical structure. A study developed and validated an HPLC method for determining related substances in Epimidin, highlighting the importance of the compound in pharmaceutical applications (Severina et al., 2021).

Synthesis of Tetrazolo[1,5-a]pyrimidinyl Derivatives

  • Research has shown the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, indicating the compound's role in creating complex chemical structures useful in various scientific fields (Gein et al., 2020).

Optical Properties of Thiopyrimidine Derivatives

  • The compound's derivatives have been studied for their nonlinear optical properties. Research indicates that phenyl pyrimidine derivatives show considerable nonlinear optical character, suggesting applications in optoelectronics (Hussain et al., 2020).

Synthesis of Pyridine Derivatives

  • A study demonstrated the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which used methanol in the process, showcasing the compound's utility in creating new pyridine derivatives (Feng, 2011).

Properties

IUPAC Name

[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-11-16(15-7-5-14(12-21)6-8-15)19-17(18-13)20-9-3-2-4-10-20/h5-8,11,21H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDBNRAXCMNQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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